1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside
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Overview
Description
1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is a chemical compound synthesized from 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose, often used in carbohydrate chemistry for various synthetic applications.
Synthesis Analysis
Synthesis of this compound has been achieved through various methods. For example, Keglević and Valenteković (1974) demonstrated its synthesis from 2,3,4,6-tetra-O-benzyl-α-D-glucopyranose using imidazole and pentachlorophenyl esters of N-benzyloxycarbonyldipeptides (Keglević & Valenteković, 1974). Other methods include catalytic and stereoselective synthesis techniques as shown by Takeuchi, Higuchi, and Mukaiyama (1997) (Takeuchi, Higuchi, & Mukaiyama, 1997).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using techniques like NMR, IR, MS, and X-ray methods. For example, Trofimov et al. (2006) conducted a structural study of 2,3,4,6-tetra(O-vinyl) methyl-α-D-glucopyranoside, a related compound, providing insights into the stereochemical structure of these types of molecules (Trofimov et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,6-Tetra-O-benzyl-β-D-glucopyranoside is highlighted in its interactions with other compounds. For instance, Yamanoi, Fujioka, and Inazu (1994) discussed its reactions with phenolic compounds (Yamanoi, Fujioka, & Inazu, 1994).
Physical Properties Analysis
The physical properties of such compounds often depend on their chemical structure and molecular conformations. Turney et al. (2019) explored the crystal structures of similar compounds, providing insights into their physical properties (Turney et al., 2019).
Scientific Research Applications
Phytochemical Investigations
Research into compounds like mangiferin, which is a C-glucopyranoside, sheds light on the vast potential of glucopyranoside derivatives in medicinal chemistry. Mangiferin exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, immunomodulatory, and antitumor effects. These findings suggest that derivatives of glucopyranosides, potentially including 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside, may also possess diverse biological activities useful in treating various conditions (Singh et al., 2009).
Applications in Drug Delivery and Biomedicine
Cyclodextrins, cyclic oligosaccharides that share structural features with glucopyranosides, highlight the potential for such compounds in drug delivery systems. Their ability to form host–guest inclusion complexes can significantly alter the physical and chemical properties of molecules, making them of great interest for pharmaceuticals, cosmetics, and food industries. This implies that derivatives like 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside could have applications in enhancing drug solubility, stability, and bioavailability (Sharma & Baldi, 2016).
Chemical Synthesis and Metabolism
Glucosinolates, another class of compounds with glucopyranoside units, demonstrate the importance of these structures in plant metabolism and potential applications in agriculture and medicine. The study of glucosinolates and their enzymatic hydrolysis products, which have been linked to cancer prevention properties, suggests that understanding the chemical synthesis and metabolism of glucopyranoside derivatives can lead to novel therapeutic agents (Blažević et al., 2019).
Analytical and Pharmacological Aspects
The detailed phytochemical and pharmacological studies on compounds like tectoridin, an isoflavone glycoside, emphasize the significance of glycoside derivatives in understanding drug action mechanisms and developing new therapeutic agents. Tectoridin's pharmacological activities, including anti-inflammatory, anti-cancer, and hypoglycemic effects, serve as an example of how glucopyranoside derivatives could be explored for similar benefits (Patel, 2022).
Future Directions
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-BGSSSCFASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside |
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